molecular formula C13H15NO5 B12502921 Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate

Cat. No.: B12502921
M. Wt: 265.26 g/mol
InChI Key: YNLMJEPXHLXGRQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is a chemical compound with the molecular formula C13H15NO5. It is known for its unique structure, which includes an isoxazolidine ring, a benzoate group, and a methyl ester. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate typically involves the reaction of 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate is unique due to its specific structural features, such as the presence of a methyl group on the isoxazolidine ring. This structural variation can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 2-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)benzoate

InChI

InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3

InChI Key

YNLMJEPXHLXGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O

Origin of Product

United States

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